N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
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Overview
Description
N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group.
Preparation Methods
The synthesis of N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can be compared with other similar compounds, such as:
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
These compounds share structural similarities but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C18H19N5O2/c24-18(20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-17-11-10-16-21-19-12-23(16)22-17/h6-12,14H,1-5H2,(H,20,24) |
InChI Key |
TYNYDTKYPWJNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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